Cas no 2094638-25-0 (1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one)
![1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2094638-25-0x500.png)
1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- AKOS033983275
- Z2867522844
- 1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one
- 1-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one
- 2094638-25-0
- EN300-6697384
- 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one
-
- Inchi: 1S/C12H16N2O/c1-3-10-11-6-5-7-13(11)8-9-14(10)12(15)4-2/h4-7,10H,2-3,8-9H2,1H3
- InChI Key: HKWWEWKLNVKQNS-UHFFFAOYSA-N
- SMILES: C(N1CCN2C=CC=C2C1CC)(=O)C=C
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.09±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 395.9±31.0 °C(Predicted)
- pka: -1.19±0.40(Predicted)
1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6697384-0.1g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6697384-10.0g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6697384-0.5g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6697384-2.5g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6697384-0.05g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6697384-5.0g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6697384-1.0g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6697384-0.25g |
1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one |
2094638-25-0 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one Related Literature
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
Additional information on 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one
Professional Introduction to Compound with CAS No. 2094638-25-0 and Product Name: 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one
The compound identified by the CAS number 2094638-25-0 and the product name 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, belonging to the pyrazinopyrrole class, has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate scaffold of this compound, featuring a fused heterocyclic system, positions it as a promising candidate for further investigation in drug discovery and molecular medicine.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one structure incorporates elements that are known to interact favorably with biological targets. Specifically, the pyrrolopyrazine core is a privileged scaffold that has been extensively explored for its potential in modulating various biological pathways. The presence of an ethyl group at the 1-position and a propenone moiety at the 2-position further enhances its pharmacological profile by introducing regions for selective binding and functionalization.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in addressing neurological disorders. The pyrrolopyrazine ring system is particularly relevant in this context due to its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. Preliminary studies suggest that derivatives of this compound may exhibit properties similar to those of known CNS-active agents, making them valuable candidates for further development. The propenone group, in particular, offers a site for chemical modification that could enhance binding affinity or metabolic stability.
The synthesis of 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one presents an intriguing challenge due to the complexity of its fused heterocyclic system. Advanced synthetic methodologies have been employed to construct this framework efficiently while maintaining high regioselectivity. Techniques such as transition-metal-catalyzed cyclizations and intramolecular condensations have been particularly useful in achieving the desired structure. These synthetic strategies not only demonstrate the synthetic prowess of modern organic chemistry but also highlight the compound's feasibility for large-scale production if required.
From a computational chemistry perspective, virtual screening and molecular dynamics simulations have been instrumental in understanding the binding interactions of this compound with potential targets. The three-dimensional structure of 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one has been modeled to identify key pharmacophoric features that contribute to its biological activity. These simulations have provided insights into how modifications at specific positions within the molecule could enhance its efficacy or selectivity. Such computational approaches are becoming increasingly integral in drug discovery pipelines, complementing traditional experimental methods.
The pharmacological potential of this compound is further underscored by its structural similarity to known bioactive molecules. By leveraging existing knowledge about related scaffolds, researchers can predict possible mechanisms of action and optimize the compound's properties through rational design. For instance, analogs with modified substitution patterns on the pyrrolopyrazine ring have shown promise in preclinical studies for their ability to modulate enzyme activity or receptor binding. This underscores the importance of structure-activity relationship (SAR) studies in refining lead compounds like 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one.
In addition to its therapeutic applications, this compound has attracted interest from materials scientists due to its unique electronic properties. The conjugated system formed by the pyrrolopyrazine ring and the propenone moiety suggests potential utility in organic electronics or optoelectronic devices. Research is ongoing into exploring these properties further, with hopes of developing novel materials based on similar molecular architectures. This interdisciplinary approach highlights how compounds like 2094638-25-0 can bridge gaps between different scientific fields.
The future prospects for 1-(1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-propen-1-one are bright given its versatile structural features and potential applications. As synthetic methodologies continue to evolve and computational tools become more sophisticated, opportunities for discovering new derivatives with enhanced properties will arise. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,2094638-25-0 represents a significant contribution to the chemical biology landscape through its innovative design as a heterocyclic compound with promising pharmaceutical applications . Its unique structural features position it as a valuable tool for both academic research and industrial development,offering a compelling case study in modern drug discovery . As investigations into this molecule continue,we can anticipate exciting advancements that will shape future treatments across multiple therapeutic areas.
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